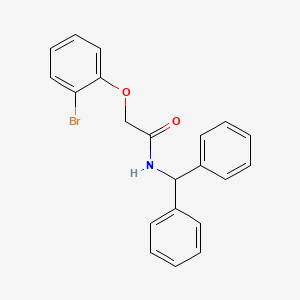

N-benzhydryl-2-(2-bromophenoxy)acetamide

Description

N-Benzhydryl-2-(2-bromophenoxy)acetamide is an acetamide derivative featuring a benzhydryl (diphenylmethyl) group attached to the nitrogen atom and a 2-bromophenoxy substituent on the acetamide backbone. The benzhydryl moiety may enhance lipophilicity and influence binding interactions, while the bromophenoxy group could contribute to halogen bonding and metabolic stability .

Properties

IUPAC Name |

N-benzhydryl-2-(2-bromophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO2/c22-18-13-7-8-14-19(18)25-15-20(24)23-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21H,15H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQNBCSMUZSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-(2-bromophenoxy)acetamide typically involves the reaction of benzhydrylamine with 2-(2-bromophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-(2-bromophenoxy)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Depending on the nucleophile, products can include various substituted phenoxyacetamides.

Oxidation: Oxidized products may include benzhydryl ketones or carboxylic acids.

Reduction: Reduced products may include benzhydryl alcohols.

Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and benzhydrylamine.

Scientific Research Applications

N-benzhydryl-2-(2-bromophenoxy)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(2-bromophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group can enhance the compound’s binding affinity to these targets, while the bromophenoxy moiety can participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Halogenated Phenoxy Groups

Compounds with halogen substitutions at the phenoxy position demonstrate variations in synthesis efficiency and bioactivity:

Key Insight : Fluorinated analogs exhibit higher synthetic yields, possibly due to improved reaction kinetics. Bromine’s balance of steric bulk and electronic effects may optimize stability for further functionalization .

Amine Group Variations

The nature of the N-substituent significantly impacts biological activity:

Key Insight : Bulky benzhydryl groups may enhance membrane permeability, while pyridyl or benzyl groups introduce hydrogen-bonding capabilities or metabolic liabilities .

Functional Group Additions

Additional functional groups modulate pharmacological profiles:

Heterocyclic Modifications

Incorporation of heterocycles alters solubility and target engagement:

Key Insight : Diazepane rings introduce basic nitrogen atoms, which may improve aqueous solubility and pharmacokinetics .

Q & A

Q. How to address low solubility in aqueous buffers during in vitro assays?

- Methodological Answer : Prepare stock solutions in DMSO (<1% final concentration) and dilute in assay buffer with 0.01% Tween-80. For improved solubility, co-solvent systems (e.g., PEG-400/water) or cyclodextrin inclusion complexes can be tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.